molecular formula C23H21N3O2 B3671616 4-tert-butyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

4-tert-butyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

Cat. No.: B3671616
M. Wt: 371.4 g/mol
InChI Key: MMAMQNAMGSAMQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-butyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is a complex organic compound that features a tert-butyl group, an oxazolo[4,5-b]pyridine moiety, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to reduce the use of hazardous solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

4-tert-butyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions.

    Industrial Applications: It can be used in the development of new catalysts or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolo[4,5-b]pyridine moiety can interact with the active site of enzymes, inhibiting their activity. The benzamide structure can also interact with receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-butyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is unique due to the combination of the tert-butyl group, oxazolo[4,5-b]pyridine moiety, and benzamide structure. This unique combination imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

4-tert-butyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2/c1-23(2,3)17-10-6-15(7-11-17)21(27)25-18-12-8-16(9-13-18)22-26-20-19(28-22)5-4-14-24-20/h4-14H,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMAMQNAMGSAMQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-tert-butyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
Reactant of Route 2
Reactant of Route 2
4-tert-butyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
Reactant of Route 3
Reactant of Route 3
4-tert-butyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
Reactant of Route 4
Reactant of Route 4
4-tert-butyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
Reactant of Route 5
Reactant of Route 5
4-tert-butyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
Reactant of Route 6
4-tert-butyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.